N-(3-chlorophenyl)-2-phenoxyacetamide
Description
N-(3-Chlorophenyl)-2-phenoxyacetamide is a substituted acetamide featuring a 3-chlorophenyl group attached to the amide nitrogen and a phenoxyacetate side chain. The 3-chlorophenyl moiety is known to enhance lipophilicity and bioactivity, while the phenoxy group may influence molecular packing and solubility .
Properties
CAS No. |
18861-20-6 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
InChI Key |
CZHNETVVDYJJCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Other CAS No. |
18861-20-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
Key analogs (Table 1):
| Compound Name | Substituents on Amide Nitrogen | Acetamide Side Chain | Key Structural Features |
|---|---|---|---|
| N-(3-Chlorophenyl)-2-phenoxyacetamide | 3-Chlorophenyl | Phenoxy group | Bulky phenoxy group; planar aromatic systems |
| 2-Chloro-N-phenylacetamide (NPCA) | Phenyl | Chloromethyl group | Smaller substituent; syn C=O/C-Cl alignment |
| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | 3-Chloro-4-fluorophenyl | Naphthalen-1-yl group | Extended aromatic system; dihedral angle = 60.5° between rings |
| 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide | 3-Chlorophenyl | Benzofuran-oxadiazole-thioether | Heterocyclic moieties; enhanced bioactivity |
- Phenoxy vs.
Physical and Chemical Properties (Table 2)
- Hydrogen Bonding: All analogs exhibit N–H···O interactions stabilizing crystal packing, but the target compound’s phenoxy group may introduce additional C–H···O contacts .
Preparation Methods
Acylation of 3-Chloroaniline
The initial step involves reacting 3-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Potassium carbonate (K₂CO₃) neutralizes HCl, driving the reaction to completion. Source reports a yield of 70% for analogous compounds, with the product crystallized using hexane/ethyl acetate.
Reaction Conditions :
-
Solvent : Dry DCM
-
Base : K₂CO₃ (3.6 equiv)
-
Temperature : 0°C → room temperature (4–6 hours)
Phenoxy Group Introduction
The intermediate 2-chloro-N-(3-chlorophenyl)acetamide undergoes nucleophilic substitution with phenol in acetone. Potassium iodide (KI) acts as a catalyst, enhancing the reaction rate via the "Finkelstein" mechanism. Source demonstrates that refluxing for 10–12 hours yields 70–85% of the target compound.
Optimized Protocol :
-
Reactants : 2-chloroacetamide (1 equiv), phenol (1 equiv)
-
Catalyst : KI (0.17 equiv)
-
Base : K₂CO₃ (3 equiv)
-
Solvent : Acetone (reflux)
-
Workup : Column chromatography (hexane:ethyl acetate = 4:1)
One-Pot Synthesis Using Phase-Transfer Catalysis
Source discloses a one-pot method combining acylation and etherification. Aniline derivatives react sequentially with chloroacetyl chloride and phenol in toluene, using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) as a phase-transfer catalyst. This approach reduces reaction time to 6–8 hours and achieves yields comparable to stepwise methods (75–80%).
Key Advantages :
-
Efficiency : Eliminates intermediate isolation.
-
Catalyst : Quaternary ammonium salts enhance interfacial reactivity.
-
Solvent : Toluene simplifies product separation.
Comparative Analysis of Synthetic Methods
The table below contrasts stepwise and one-pot methodologies:
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Yield | 70–85% | 75–80% |
| Reaction Time | 14–18 hours | 6–8 hours |
| Catalysts | KI, K₂CO₃ | Phase-transfer agent |
| Solvent | Acetone/DCM | Toluene |
| Purification | Column chromatography | Filtration |
The one-pot method offers operational simplicity, while stepwise synthesis provides higher yields for specialized derivatives.
Characterization and Analytical Data
Spectroscopic Profiling
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) reveals >95% purity for products purified via column chromatography.
Optimization Strategies and Yield Improvement
Solvent Effects
Replacing acetone with DMF increases solubility of aromatic intermediates, reducing reaction time by 30%.
Q & A
Basic: What are the optimal synthetic protocols for N-(3-chlorophenyl)-2-phenoxyacetamide to maximize yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reactivity by stabilizing transition states .
- Temperature control : Reactions are often refluxed at 60–100°C to balance reaction rate and side-product formation .
- Catalysts : Triethylamine or other bases are used to deprotonate intermediates and drive condensation reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from toluene/ethanol mixtures ensures purity .
Validation : Monitor reactions via TLC and confirm final purity using HPLC (>95%) or NMR spectroscopy .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) and confirm amide bond formation (C=O at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 290.05) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) using SHELX software .
Note : Cross-validate data between techniques to address ambiguities (e.g., crystallographic vs. computational geometries) .
Advanced: How can crystallographic data resolve discrepancies in spectroscopic or computational structural models?
Methodological Answer:
Crystallography provides definitive bond lengths, angles, and non-covalent interactions. For example:
- Hydrogen bonding : N–H···O interactions observed in crystal packing (e.g., 2.89 Å in ) explain solubility and stability .
- Torsional angles : Compare DFT-optimized vs. experimental values to refine computational models (e.g., dihedral angles between aromatic rings) .
- Validation : Use programs like ORTEP-3 to visualize electron density maps and confirm atomic positions .
Case Study : shows crystal structures resolving ambiguities in pyrimidine-thioacetamide derivatives, highlighting the role of sulfur-amide interactions .
Advanced: What strategies address conflicting bioactivity data between in vitro and in silico studies?
Methodological Answer:
- Dose-response calibration : Validate computational docking (e.g., AutoDock Vina) with experimental IC values from cell-based assays (e.g., MTT for cytotoxicity) .
- Solubility adjustments : Use co-solvents (DMSO/PBS) to match in silico conditions, as poor solubility may skew in vitro results .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm molecular targets (e.g., kinase inhibition in ) .
Example : notes discrepancies in receptor-binding affinities due to protonation state variations in physiological vs. computational pH .
Advanced: How do substituent modifications on the phenyl ring affect bioactivity, and how is this systematically studied?
Methodological Answer:
- SAR Studies : Synthesize derivatives with halogens (F, Cl), methoxy, or nitro groups at para/meta positions. Assess changes via:
- Enzymatic assays : Measure inhibition of target enzymes (e.g., acetylcholinesterase or kinases) .
- Computational modeling : Use MOE or Schrödinger to calculate steric/electronic effects (e.g., Hammett σ constants for electron-withdrawing groups) .
- Case Example : shows that 3,4-dichlorophenyl substituents enhance imidazole-thioacetamide interactions with cytochrome P450, increasing metabolic stability .
Data Integration : Cross-reference bioactivity with LogP (lipophilicity) and polar surface area to optimize pharmacokinetics .
Advanced: What experimental and computational methods are used to analyze metabolic pathways of this compound?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
- CYP450 profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint oxidative pathways .
- Molecular dynamics (MD) : Simulate binding to CYP450 isoforms (e.g., 2D6 or 3A4) to predict site-specific oxidation .
Validation : Compare predicted metabolites (e.g., hydroxylated or dechlorinated products) with experimental MS/MS fragmentation .
Advanced: How are crystallographic disorder and twinning addressed during structural refinement?
Methodological Answer:
- Disorder modeling : Use SHELXL to split atoms into multiple positions with occupancy refinement (e.g., rotating methyl/phenyl groups) .
- Twinning detection : Analyze intensity statistics (e.g., Hooft parameter) and apply TWIN laws in refinement .
- Validation : Cross-check R-factors and electron density residuals (e.g., Δρ < 0.3 eÅ) .
Case Study : discusses SHELXL’s robust handling of high-resolution data for twinned macromolecular crystals .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
- Toxicity screening : Perform Ames test (mutagenicity) and acute toxicity assays in rodents .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Waste disposal : Incinerate in EPA-approved facilities to avoid environmental persistence of chlorinated byproducts .
Note : Refer to SDS sheets for specific storage conditions (e.g., desiccated at –20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
